Cyclotheonamide A

Description

Discovery and Isolation from Marine Organisms

Cyclotheonamide A was initially discovered and isolated from marine sponges belonging to the genus Theonella. researchgate.netresearchgate.netalfa-chemistry.comrcsb.orgubitweb.depnas.orgresearchgate.netnih.govacs.org Sponges are known to harbor a diverse array of microorganisms, and these symbiotic relationships are often the actual source of many bioactive secondary metabolites attributed to the sponge host. researchgate.netnih.govacs.org The isolation of cyclotheonamide A from Theonella species highlighted marine sponges as a valuable source for novel chemical entities with potential pharmacological applications. researchgate.netnih.govalfa-chemistry.com

Classification as a Cyclic Peptide Serine Protease Inhibitor

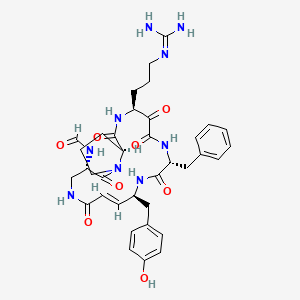

Cyclotheonamide A is classified as a cyclic peptide and a potent inhibitor of serine proteases. alfa-chemistry.comrcsb.orgpnas.orgnih.govnih.gov Its structure is a 19-membered ring composed of unusual amino acids, including D-phenylalanine, L-proline, L-2,3-diaminopropionic acid (L-Dpr) with a formylated N2-amino moiety, vinylogous L-tyrosine (L-vTyr), and an α-ketoarginine (L-kArg) residue. ubitweb.de The presence of the α-ketoamide moiety is particularly noteworthy, as it is indicative of its mechanism of action as a serine protease inhibitor. ubitweb.de This functional group can act as an electrophilic trap, forming a tetrahedral intermediate (a transition state analog) with the catalytic serine residue in the enzyme's active site. ubitweb.depnas.orgnih.gov

Academic Significance within Chemical Biology and Drug Discovery

The academic significance of cyclotheonamide A lies in several key areas. Its unique structure and potent activity have made it a valuable tool for studying the mechanism of serine proteases and the molecular basis of enzyme inhibition. researchgate.netrcsb.orgubitweb.depnas.orgnih.govnih.gov Research involving cyclotheonamide A has provided detailed insights into the interactions between cyclic peptides and enzyme active sites, particularly concerning proteases like thrombin and trypsin. researchgate.netrcsb.orgubitweb.depnas.orgnih.govnih.gov

Detailed research findings, often involving X-ray crystallography of cyclotheonamide A in complex with target enzymes, have elucidated the specific binding interactions. For instance, studies with human α-thrombin and bovine β-trypsin have shown that cyclotheonamide A occupies the active site, with the Pro-Arg motif positioned in the S2 and S1 binding sites. researchgate.netnih.gov The α-keto group forms a tetrahedral intermediate hemiketal structure with the catalytic Ser 195. researchgate.netubitweb.denih.gov These structural studies are crucial for understanding structure-function relationships and guiding the design of synthetic inhibitors. researchgate.netrcsb.orgpnas.orgnih.govnih.govwikipedia.org

Furthermore, the total synthesis of cyclotheonamide A and its analogues has been a significant area of research, providing routes for the preparation of related compounds to explore structure-activity relationships and potential therapeutic applications. rcsb.orgresearchgate.netnih.govepa.gov The study of cyclotheonamide A contributes to the broader field of drug discovery by highlighting marine organisms as sources of lead compounds and demonstrating the potential of cyclic peptides as enzyme inhibitors. researchgate.netnih.govalfa-chemistry.com Its activity against key enzymes like thrombin, which is involved in blood coagulation, underscores its relevance in the search for new antithrombotic agents. researchgate.netrcsb.orgpnas.orgnih.gov

Research has shown varying potency of cyclotheonamide A against different serine proteases. For example, enzyme inhibition data indicates that cyclotheonamide A is a moderate inhibitor of human α-thrombin but substantially more potent towards trypsin. researchgate.netrcsb.orgpnas.orgnih.gov

Here is a summary of inhibition data for Cyclotheonamide A against selected serine proteases:

| Enzyme | Inhibition Constant (Ki) | Reference |

| Human α-Thrombin | 1.0 nM or 0.18 µM | researchgate.netrcsb.orgpnas.orgnih.gov |

| Bovine β-Trypsin | 0.2 nM or 0.023 µM | researchgate.netrcsb.orgpnas.orgnih.gov |

| Streptokinase | 0.035 µM | rcsb.orgpnas.org |

Note: Different studies report slightly varying Ki values, likely due to differences in experimental conditions.

The study of cyclotheonamide A continues to be important in chemical biology for understanding complex molecular interactions and in drug discovery for its potential as a template for developing new therapeutic agents targeting serine proteases.

Properties

CAS No. |

129033-04-1 |

|---|---|

Molecular Formula |

C36H45N9O8 |

Molecular Weight |

731.8 g/mol |

IUPAC Name |

N-[(3S,7E,9S,12R,16S,19S)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide |

InChI |

InChI=1S/C36H45N9O8/c37-36(38)39-16-4-8-26-31(49)34(52)44-27(19-22-6-2-1-3-7-22)32(50)42-24(18-23-10-13-25(47)14-11-23)12-15-30(48)40-20-28(41-21-46)35(53)45-17-5-9-29(45)33(51)43-26/h1-3,6-7,10-15,21,24,26-29,47H,4-5,8-9,16-20H2,(H,40,48)(H,41,46)(H,42,50)(H,43,51)(H,44,52)(H4,37,38,39)/b15-12+/t24-,26+,27-,28+,29+/m1/s1 |

InChI Key |

CDWXSPKJKIUEQF-BIXWYCRZSA-N |

SMILES |

C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)C(=O)N[C@@H](C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

Appearance |

Solid powder |

Other CAS No. |

129033-04-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyclotheonamide A; |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis of Cyclotheonamide a

Primary Sequence and Macrocyclic Peptide Architecture

Cyclotheonamide A is a cyclic pentapeptide, meaning its structure is composed of five amino acid residues linked together to form a ring. nih.gov The primary sequence of Cyclotheonamide A is characterized by the presence of both standard and non-standard amino acid residues, a feature that contributes significantly to its structural rigidity and biological function. The macrocyclic nature of the peptide backbone reduces the molecule's conformational flexibility, which is a key factor in its potent binding to target enzymes. saromics.comnih.gov This constrained architecture pre-organizes the molecule into a conformation that is favorable for interacting with the active sites of serine proteases.

The constituent amino acids of Cyclotheonamide A include a D-phenylalanine residue, a proline residue, and three unique, non-proteinogenic amino acids: α-keto-homoarginine, 2,3-diaminopropionic acid, and a vinylogous tyrosine residue. nih.gov The cyclic structure is formed by a peptide bond between the C-terminus and the N-terminus of the linear precursor. This head-to-tail cyclization results in a compact and stable molecular scaffold. nih.gov

Three-Dimensional Structural Elucidation

The precise three-dimensional arrangement of atoms in Cyclotheonamide A has been meticulously investigated through advanced analytical techniques, primarily X-ray crystallography of its complexes with target enzymes. These studies have provided invaluable atomic-level insights into its inhibitory mechanism and conformational preferences.

X-ray Crystallographic Studies of Cyclotheonamide A-Enzyme Complexes

The co-crystallization of Cyclotheonamide A with its target serine proteases has been instrumental in visualizing the intricate molecular interactions that govern its inhibitory activity.

The crystal structure of Cyclotheonamide A in complex with human α-thrombin, a key enzyme in the blood coagulation cascade, has been solved at a resolution of 1.7 Å. nih.gov This high-resolution structure reveals that Cyclotheonamide A binds to the active site of thrombin in a manner that mimics a natural substrate. A crucial interaction involves the α-keto group of the α-keto-homoarginine residue of Cyclotheonamide A, which forms a covalent hemiacetal linkage with the hydroxyl group of the catalytic serine residue (Ser195) in the active site of thrombin. nih.gov This covalent bond formation is a hallmark of its potent and slow-binding inhibition mechanism. The Pro-Arg motif of the inhibitor is positioned in the S2 and S1 binding pockets of thrombin, respectively. nih.gov

Furthermore, the vinylogous tyrosine residue of Cyclotheonamide A engages in a weak aromatic stacking interaction with Trp60D located in an insertion loop of thrombin. nih.gov

A comparative crystallographic study of Cyclotheonamide A bound to bovine β-trypsin, another well-characterized serine protease, was determined at a resolution of 2.0 Å. nih.gov Similar to its interaction with thrombin, Cyclotheonamide A occupies the active site of trypsin, with the α-keto-homoarginine residue forming a covalent bond with the catalytic Ser195. nih.gov

| Parameter | Cyclotheonamide A-Human α-Thrombin Complex | Cyclotheonamide A-Bovine β-Trypsin Complex |

| Resolution | 1.7 Å | 2.0 Å |

| Key Interaction | Covalent hemiacetal with Ser195 | Covalent hemiacetal with Ser195 |

| Pro-Arg Motif | Occupies S2 and S1 pockets | Occupies S2 and S1 pockets |

| v-Tyr Interaction | Weak stacking with Trp60D | - |

| D-Phe Interaction | - | Favorable fit between Tyr39 and Phe41 |

Solution-State Conformational Studies (e.g., Nuclear Magnetic Resonance Spectroscopy)

While X-ray crystallography provides a static snapshot of the molecule in a crystalline state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the conformational dynamics of molecules in solution, which is more representative of their physiological environment. nih.govnih.gov For cyclic peptides like Cyclotheonamide A, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine inter-proton distances, which in turn can be used to calculate a family of solution structures. rsc.org

Although a detailed solution-state NMR structural analysis specifically for Cyclotheonamide A is not extensively reported in the primary literature, the inherent rigidity of its macrocyclic backbone, as observed in the crystal structures, suggests that it likely maintains a well-defined conformation in solution. nih.gov The constrained nature of the cyclic peptide would limit the number of accessible low-energy conformations. nih.gov

Role of Unique Amino Acid Residues in Overall Conformation

The α-keto-homoarginine residue is arguably the most critical component for its inhibitory activity. The electrophilic α-keto group is the "warhead" that reacts with the catalytic serine of the protease to form a stable covalent adduct. nih.gov This covalent interaction effectively locks the enzyme in an inactive state. The extended side chain of homoarginine also plays a role in anchoring the inhibitor within the enzyme's specificity pocket.

Molecular Mechanisms of Serine Protease Inhibition by Cyclotheonamide a

Enzyme-Inhibitor Recognition and Binding Interactions

The binding of Cyclotheonamide A to serine proteases, such as thrombin, involves a multi-faceted interaction at the enzyme's active site pnas.orgnih.gov. These interactions contribute to the stability and specificity of the enzyme-inhibitor complex pnas.orgnih.gov.

Interactions of the Pro-Arg Motif with the S1 Specificity Pocket

A crucial aspect of Cyclotheonamide A's interaction with serine proteases is the positioning of its Pro-Arg motif within the enzyme's binding pockets scispace.comresearchgate.netnih.gov. The arginine residue of Cyclotheonamide A occupies the S1 specificity pocket of the protease scispace.comresearchgate.netnih.gov. This pocket is a key determinant of substrate specificity in trypsin-like serine proteases, typically accommodating basic residues like arginine or lysine (B10760008) ubitweb.de. The interaction between the arginine side chain and residues at the bottom of the S1 pocket, such as Asp189 in trypsin, involves a network of hydrogen bonds scispace.comubitweb.de. In thrombin, the arginine side chain also extends into the S1 site scispace.comresearchgate.netnih.gov.

Formation of Hydrogen-Bonded Antiparallel β-Sheets (e.g., with Ser214-Gly216 of Thrombin)

The backbone of the Pro-Arg segment of Cyclotheonamide A forms a hydrogen-bonded antiparallel β-strand interaction with a specific segment of the serine protease scispace.comresearchgate.netnih.gov. In the case of thrombin, this interaction occurs with the Ser214-Gly216 segment scispace.comresearchgate.netnih.govproteopedia.org. This formation of an antiparallel β-sheet mimics a common interaction observed between serine proteases and their substrates or other inhibitors, contributing to proper orientation within the active site scispace.comresearchgate.netnih.govubitweb.de.

Function of the α-Keto Amide Group as a Transition-State Analogue

The α-keto amide group of Cyclotheonamide A plays a critical role in its inhibitory mechanism by acting as a transition-state analogue pnas.orgnih.govscispace.comresearchgate.netnih.govubitweb.deproteopedia.orgvtt.fi. This functional group interacts with the catalytic serine residue (Ser195) of the protease's catalytic triad (B1167595) scispace.comresearchgate.netnih.govubitweb.de. This interaction leads to the formation of a tetrahedral intermediate, specifically a hemiketal structure, with the hydroxyl group of Ser195 scispace.comresearchgate.netnih.govubitweb.de. This tetrahedral adduct resembles the transition state that occurs during the normal hydrolysis of a peptide bond by a serine protease, thereby effectively inhibiting the enzyme's catalytic activity scispace.comresearchgate.netnih.govubitweb.devtt.fi. The formation of this covalent or semi-covalent intermediate is stabilized by hydrogen bonds within the oxyanion hole of the enzyme scispace.com.

Aromatic Stacking Interactions (e.g., Hydroxyphenyl Group with Trp60D of Thrombin)

Aromatic interactions also contribute to the binding of Cyclotheonamide A to serine proteases scispace.comresearchgate.netnih.govproteopedia.org. In the complex with thrombin, the hydroxyphenyl group of Cyclotheonamide A engages in a weak aromatic stacking interaction with Trp60D, a residue located in the insertion loop (Tyr60A-Thr60I) of thrombin scispace.comresearchgate.netnih.govproteopedia.org. This interaction is part of an "aromatic stacking chain" that helps position the inhibitor within the active site pnas.orgproteopedia.org. Differences in residues within this region, such as those found in trypsin compared to thrombin, can influence the nature and strength of these aromatic interactions and contribute to differences in inhibitory potency scispace.comnih.gov.

Kinetic Characterization of Enzyme Inhibition

Kinetic studies provide quantitative data on the interaction between Cyclotheonamide A and serine proteases, typically expressed as inhibition constants (Ki values) pnas.orgnih.gov. These values reflect the potency of the inhibitor against a specific enzyme pnas.orgnih.gov.

Research has shown that Cyclotheonamide A exhibits different inhibitory potencies against various serine proteases. For instance, it is reported to be a moderate inhibitor of human alpha-thrombin with a Ki value of approximately 0.18 µM (or 1.0 nM in another study) at 37°C pnas.orgnih.govresearchgate.netnih.govproteopedia.orgpdbj.orgpdbj.org. However, it is substantially more potent against trypsin, with reported Ki values around 0.2 nM or 0.023 µM at 37°C pnas.orgnih.govscispace.comresearchgate.netnih.govproteopedia.orgpdbj.orgpdbj.org. Cyclotheonamide A has also shown potency against streptokinase, with a Ki of 0.035 µM nih.govproteopedia.orgpdbj.orgpdbj.org.

The variation in Ki values highlights the differential specificity of Cyclotheonamide A towards different serine proteases, which is attributed to the subtle differences in the active site structures and surrounding regions of these enzymes scispace.comnih.gov.

| Enzyme | Inhibition Constant (Ki) | Temperature (°C) | Reference |

| Human α-Thrombin | 0.18 µM | 37 | pnas.orgnih.govproteopedia.orgpdbj.orgpdbj.org |

| Human α-Thrombin | 1.0 nM | Not specified | scispace.comresearchgate.netnih.gov |

| Bovine β-Trypsin | 0.2 nM | Not specified | scispace.comresearchgate.netnih.gov |

| Bovine Trypsin | 0.023 µM | 37 | nih.govproteopedia.orgpdbj.orgpdbj.org |

| Streptokinase | 0.035 µM | 37 | nih.govproteopedia.orgpdbj.orgpdbj.org |

This table presents a summary of reported inhibition constants for Cyclotheonamide A against selected serine proteases. Note that variations in experimental conditions and methodologies between studies can lead to differences in reported Ki values.

Michaelis-Menten Kinetic Parameters

The interaction of Cyclotheonamide A with serine proteases can be characterized using enzyme kinetics. In some cases, competitive Michaelis-Menten kinetics have been observed for Cyclotheonamide A depending on factors such as the substrate, thrombin concentration, and the order of component addition. epa.govresearchgate.net Michaelis-Menten kinetics describe the rate of enzymatic reactions by relating reaction velocity to substrate concentration. While the search results discuss Michaelis-Menten kinetics in the context of serine proteases and inhibitors generally, specific Michaelis-Menten parameters (like Km and Vmax) for Cyclotheonamide A itself are less explicitly detailed in the provided snippets compared to inhibition constants (Ki) and kinetic rates of inhibition. researchgate.netmdpi.combu.eduyoutube.com

Analysis of Slow-Binding Inhibition Kinetics

Cyclotheonamide A has been shown to be a slow-binding inhibitor of several trypsin-like serine proteases. nih.gov Slow-binding inhibition is characterized by a time-dependent increase in inhibition, where the initial reversible enzyme-inhibitor complex undergoes a slower isomerization to a more tightly bound complex. nih.govnih.govbiorxiv.org

Studies have determined the second-order rate constants for the formation of Cyclotheonamide A complexes with various proteases. For instance, values of 4.6 x 104 M-1 s-1 and 4.8 x 104 M-1 s-1 were reported for the complex formation with thrombin and trypsin, respectively. nih.gov The equilibrium constant (Ki) for the dissociation of CtA from these complexes has also been measured. nih.govgoogle.com

Analysis of slow-binding kinetics often involves determining the observed rate constant (kobs) at different inhibitor concentrations and using methods like Kitz-Wilson plots to determine the inhibition constant (Ki) and the rate constant for the inactivation step (kinact). nih.govbiorxiv.orgresearchgate.netresearchgate.net While the search results confirm that CtA exhibits slow-binding kinetics and provide some associated rate constants and equilibrium constants, detailed Kitz-Wilson plot data specifically for CtA across different enzymes are not extensively provided in the snippets. nih.govresearchgate.netnih.govcapes.gov.br

Inhibition Profiles Against Diverse Serine Proteases (e.g., Thrombin, Trypsin, Streptokinase, Urokinase, Plasmin)

Cyclotheonamide A demonstrates inhibitory activity against a range of serine proteases, with varying potency. It is a potent inhibitor of trypsin and streptokinase, and a moderate inhibitor of human α-thrombin. nih.govdcchemicals.com

The equilibrium dissociation constant (Ki) is a common measure of inhibitor potency. Lower Ki values indicate tighter binding and greater inhibitory strength. Studies have reported the following Ki values for Cyclotheonamide A against different serine proteases:

| Serine Protease | Ki (nM) | Source |

| Bovine Trypsin | 0.2 | researchgate.netnih.govnih.gov |

| Human α-Thrombin | 1.0 | researchgate.netnih.govnih.gov |

| Human Plasmin | 12 | nih.gov |

| Human Factor Xa | 50 | nih.gov |

| Human 2-chain tissue plasminogen activator (t-PA) | 40 | nih.gov |

| Human α-Thrombin | 180 | nih.govdcchemicals.com |

| Bovine Trypsin | 23 | nih.govdcchemicals.com |

| Streptokinase | 35 | nih.govdcchemicals.com |

Note: Different studies may report slightly varying Ki values due to differences in experimental conditions.

Cyclotheonamide A's substantial inhibition of streptokinase, urokinase, and plasmin, in addition to thrombin and trypsin, suggests a broader activity spectrum against trypsin-like serine proteases involved in processes like fibrinolysis. nih.govpnas.org However, this broad activity also implies that CtA is not highly selective for thrombin, which could be a consideration for potential therapeutic applications. pnas.org

Structure Activity Relationship Sar Studies of Cyclotheonamide a and Its Analogues

Systematic Chemical Modifications and Their Impact on Enzyme Inhibitory Potency

Systematic chemical modifications of Cyclotheonamide A have been undertaken to understand the contribution of specific functional groups and moieties to its inhibitory potency against serine proteases. mdpi.comthieme-connect.de

Investigation of the α-Keto and Olefin Functional Groups

The α-keto amide moiety in Cyclotheonamide A is a key feature responsible for its mechanism of action. acs.orgnih.govacs.orgresearchgate.net This electrophilic group forms a covalent, yet reversible, hemiketal adduct with the catalytic serine residue (Ser 195 in chymotrypsin (B1334515) numbering) in the active site of serine proteases. acs.orgresearchgate.netnih.govscispace.com This interaction mimics the tetrahedral intermediate that occurs during the natural substrate hydrolysis, leading to potent inhibition. acs.orgnih.govscispace.comnih.gov Studies have shown that the α-keto amide is essential for the bioactivity of related compounds. nih.gov The presence of the α-keto amide leads to the formation of a stable tetrahedral hemiketal with the active site serine oxygen. researchgate.netnih.gov The C-13 NMR spectrum of Cyclotheonamide A in D2O shows that the hydrated form of the α-keto amide (gem-diol structure) is virtually exclusively populated. researchgate.net

Role of the Hydroxyphenyl Moiety in Inhibitor Specificity

The hydroxyphenyl moiety, derived from the vinylogous tyrosine residue in Cyclotheonamide A, is thought to be involved in interactions with the target protease, potentially through aromatic stacking. nih.gov In the complex with thrombin, a weak aromatic stacking interaction occurs between the vinylogous tyrosine of Cyclotheonamide A and Trp 60D of thrombin. researchgate.netscispace.com In contrast, in the complex with trypsin, substitutions in the corresponding region (Glu 39 Tyr and Leu 41 Phe) lead to an enhanced aromatic interaction with the D-Phe residue of Cyclotheonamide A, resulting in different orientations of the side chains. researchgate.netscispace.com Removal of the hydroxyphenyl group has been explored in analogue studies to understand its contribution to binding and specificity. nih.gov

Probing the Hydrophobic S3 Subsite of Target Proteases

The S3 subsite of serine proteases is a region adjacent to the catalytic site that can accommodate inhibitor residues, influencing binding affinity and specificity. core.ac.uk In the Cyclotheonamide A-thrombin complex, the hydrophobic S3 binding pocket appears vacant. acs.org However, this subsite is effectively utilized by standard D-Phe-Pro-Arg tripeptide inhibitors. acs.org In the trypsin-Cyclotheonamide A complex, the diaminopropionic acid (Dpr) group of Cyclotheonamide A occupies the S3 site. researchgate.netscispace.com The occupancy of the S3 site is considered better in trypsin than in thrombin. researchgate.netscispace.com Analogues of Cyclotheonamide A have been designed to attempt to utilize the unoccupied hydrophobic S3 subsite of thrombin. nih.gov Substitutions in the S3 subsite of trypsin (Gly 174-Gln 175 instead of Ile 174-Arg 175 in thrombin) make this site slightly more polar in trypsin, potentially allowing accommodation of residues other than hydrophobic and aromatic groups. scispace.com

Influence of N-Acyl and N-Alkyl Substituents on Inhibitor Affinity

The synthetic accessibility of Cyclotheonamide A analogues with modified N-acyl or N-alkyl substituents has been highlighted as important for exploring interactions with the hydrophobic S3 binding pocket of thrombin. acs.org While the provided search results mention the potential for modifying N-acyl or N-alkyl substituents and their relevance to the S3 pocket acs.org, specific detailed research findings on the direct impact of these modifications on inhibitor affinity for Cyclotheonamide A analogues are not extensively detailed within the provided snippets. However, the general principle in SAR studies is that such modifications can significantly alter a compound's interaction with the binding site, affecting affinity and potentially selectivity.

Comparative SAR with Other Natural Product and Synthetic Serine Protease Inhibitors

Cyclotheonamide A's SAR can be compared to that of other natural product and synthetic serine protease inhibitors. Like Cyclotheonamide A, many potent serine protease inhibitors, both natural and synthetic, target the active site and can involve interactions with subsites like S1, S2, and S3. researchgate.netcore.ac.uk

For instance, boronic acid and ester inhibitors of thrombin are another class of synthetic inhibitors. google.com Peptide chloromethyl ketones are irreversible inhibitors that alkylate His 57 in the active site. scispace.comresearchgate.net Other synthetic inhibitors include arylsulfonylarginine amides and compounds with constrained arginine mimics. google.com

Natural product inhibitors like Cyclotheonamide A often possess unique structural features, such as non-proteinogenic amino acids or unusual functional groups, that contribute to their specific inhibitory profiles. csic.esontosight.ainih.gov The α-keto amide motif found in Cyclotheonamide A is also present in other biologically active compounds like FK506 and rapamycin, which are known to mimic the twisted amide bond, a transition state for amide bond hydrolysis. acs.orgacs.orgvtt.fi

Comparing the crystal structures of Cyclotheonamide A in complex with different proteases like thrombin and trypsin reveals both common features and subtle differences in binding. researchgate.netscispace.com The Pro-Arg motif of Cyclotheonamide A is positioned in the S2 and S1 binding sites in both enzymes. researchgate.net The α-keto group forms a tetrahedral hemiketal with Ser 195 in both complexes. researchgate.netscispace.com However, variations in the protease active site, such as the substitutions in the S3 subsite of trypsin compared to thrombin, lead to differences in the interactions with Cyclotheonamide A and contribute to the observed differences in potency and specificity (Cyclotheonamide A is more potent against trypsin than thrombin). researchgate.netscispace.com This highlights how subtle structural variations in both the inhibitor and the enzyme can significantly impact the SAR.

Total Synthesis Strategies and Methodologies for Cyclotheonamide a

Convergent Fragment-Condensation Approaches

Convergent fragment-condensation is a key strategy in the total synthesis of cyclotheonamide A, involving the coupling of two or more peptide segments to form a linear precursor, which is subsequently macrocyclized. researchgate.netepa.govnih.govresearchgate.netcapes.gov.brfigshare.comnih.govcapes.gov.bracs.org This approach is advantageous for synthesizing complex peptides as it reduces the number of steps performed on a large, sensitive molecule.

[2+3] Fragment Coupling Methodologies

One implementation of the convergent approach involves the coupling of a dipeptide fragment with a tripeptide fragment, referred to as a [2+3] fragment coupling methodology. researchgate.netnih.govresearchgate.net This strategy has been utilized to prepare cyclotheonamide A and its analogues, providing a route for structure-function studies. nih.gov

[3+2] Fragment Coupling Methodologies

Another convergent strategy is the [3+2] fragment coupling methodology, where a tripeptide segment is coupled with a dipeptide segment. epa.govcapes.gov.brresearchgate.net This route has been described in detail for the total synthesis of cyclotheonamide A. researchgate.netepa.gov In this approach, protected amino acid starting materials are processed into two segments, which are then coupled. researchgate.netepa.gov For instance, one synthesis involved coupling two segments, A (a tripeptide) and B (a dipeptide), using coupling reagents like BOP reagent. researchgate.netepa.gov This coupling afforded a pentapeptide intermediate in good yield. researchgate.netepa.gov

Key Synthetic Transformations for Complex Amino Acid Incorporation

The synthesis of cyclotheonamide A necessitates specific chemical transformations to incorporate its unique and modified amino acid residues, such as the α-hydroxy-β-homoarginine (hArg) and the α-keto amide-containing arginine derivative. figshare.comresearchgate.netnih.govnih.gov

Homologation of Arginal via Cyanohydrin Chemistry

A crucial step in the synthesis is the preparation of the homoarginine (hArg) subunit, which can be achieved through the homologation of a protected arginal. epa.govresearchgate.net One method involves the use of cyanohydrin chemistry for this homologation. epa.govresearchgate.net This transformation effectively extends the carbon chain of the arginal precursor by one carbon, leading to the desired hArg structure. epa.govresearchgate.net

Formation of the α-Keto Amide Linkage (e.g., Cyano Ylide Activation, Masked Acyl Cyanide (MAC) Procedures)

The formation of the α-keto amide linkage is a key challenge in cyclotheonamide synthesis due to the inherent reactivity of this functional group. researchgate.netnih.govethz.chrsc.orgorganic-chemistry.org Several methodologies have been developed to address this. One approach involves the application of cyano ylide activation of a carboxyl group, a method developed for the synthesis of cyclic peptide protease inhibitors. researchgate.net This technique is utilized in the formation of the critical α-keto lactam unit. researchgate.net Another strategy employs Masked Acyl Cyanide (MAC) procedures. researchgate.net This mild, three-component procedure has been used in the synthesis of cyclotheonamide C and cyclotheonellazole A. researchgate.net The α-keto amide function has also been obtained by the oxidation of α-hydroxy precursors in the final steps of synthetic procedures. nih.gov The reaction of a nucleophile and a highly electrophilic α,β-ketonitrile derived from an amino acid has also been used for the formation of the α-ketoamide. nih.gov

Efficient Macrocyclization Methods (e.g., Lactam Formation)

The final step in the convergent synthesis of cyclotheonamide A is the macrocyclization of the linear peptide precursor to form the cyclic structure. epa.govresearchgate.netnih.govrsc.orguni-kiel.de Efficient methods are required to promote the intramolecular amide bond formation (lactam formation) while minimizing intermolecular reactions leading to undesired dimers or polymers. nih.govrsc.org Macrocyclic lactam formation with an unprotected hydroxyl substituent has been reported as a chemical highlight in some syntheses. epa.govresearchgate.net High-dilution conditions are often employed to favor the intramolecular cyclization reaction. researchgate.netepa.gov For example, macrocyclization has been effectively carried out using coupling reagents like BOP-Cl under high-dilution conditions, yielding the protected macrocycle. researchgate.netepa.gov

Stereoselective Syntheses of Non-Proteinogenic Amino Acid Building Blocks

Stereoselective synthesis approaches are crucial to ensure the correct absolute and relative configurations of the chiral centers within these building blocks. Various methodologies have been explored for the synthesis of non-proteinogenic amino acids, often involving asymmetric transformations or the use of chiral starting materials. For instance, the synthesis of β-substituted α,β-diamino acids, relevant to some peptide structures, has been achieved through stereoselective routes from β-hydroxy amino acids. acs.org The introduction of α,β-unsaturated γ-amino acids, another class of non-proteinogenic residues found in related natural products, has been accomplished with high E-stereoselectivity using methods like Horner stereoselective olefination of α-aminoaldehydes. researchgate.netresearchgate.net

The specific non-proteinogenic amino acids in Cyclotheonamide A, such as allo-isoleucine, require dedicated stereoselective synthesis strategies. L-allo-Isoleucine, for example, has the (2S,3R) configuration. fishersci.iefishersci.cacdutcm.edu.cn D-allo-Isoleucine has the (2R,3S) configuration. sigmaaldrich.comwikidata.org L-Isoleucine has the (2S,3S) configuration, while D-isoleucine has the (2R,3R) configuration. guidetoimmunopharmacology.orgfishersci.benih.govnih.govcdutcm.edu.cn Achieving precise control over the stereochemistry at both the α and β carbons of these branched-chain amino acids is paramount for the successful construction of the Cyclotheonamide A core.

Development of Protocols for the Preparation of Cyclotheonamide A Analogues

The synthesis of Cyclotheonamide A analogues is a significant area of research aimed at exploring structure-activity relationships and potentially developing new therapeutic agents with improved properties. epa.govnih.govontosight.ai The development of efficient and flexible synthetic protocols is essential for the systematic preparation of these analogues.

Convergent synthetic strategies, where key fragments of the molecule are synthesized separately and then coupled, have proven effective in the preparation of Cyclotheonamide A and its analogues. researchgate.netepa.govcapes.gov.brpnas.org One such approach involves a [3+2] fragment-condensation route, where two segments are coupled to form a pentapeptide intermediate. researchgate.netepa.govpnas.org This strategy allows for the introduction of modifications in specific segments before the final macrocyclization step.

A key aspect in the synthesis of cyclotheonamide analogues is the ability to introduce variations at specific positions within the cyclic peptide structure. Protocols have been developed that allow for modifications, such as altering the N-acyl or N-alkyl substituents, particularly at a late stage of the synthesis via a primary amine intermediate. researchgate.netepa.gov This flexibility is important for probing the interaction of the analogues with their biological targets, such as the hydrophobic S3 binding pocket of thrombin. researchgate.netepa.gov

Research into cyclotheonamide analogues has involved examining the impact of modifications on their ability to inhibit serine proteases. nih.govcapes.gov.br Studies have explored the importance of specific functional groups, such as the α-keto and olefin groups, and the removal or modification of residues like the hydroxyphenyl group, which is thought to be involved in interactions with the target enzyme. nih.govcapes.gov.br The relationship between the structure of these analogues and their function has sometimes proven less predictable than anticipated, highlighting the complexity of these interactions. nih.govcapes.gov.br

The synthesis of other cyclotheonamide family members, such as Cyclotheonamide B, E2, and E3, has also contributed to the development of general protocols for preparing cyclotheonamide analogues. researchgate.netacs.orgresearchgate.net These syntheses often involve similar challenges, including the formation of the α-keto amide linkage and the stereocontrolled incorporation of modified or non-proteinogenic amino acids. researchgate.netresearchgate.net Methodologies like the application of cyano ylide activation for forming the α-keto amide linkage have been employed in the synthesis of these related cyclic peptides. researchgate.netresearchgate.net

The development of solid-phase peptide synthesis (SPPS) approaches for cyclotheonamides and their analogues is also being explored to provide a flexible and efficient route for analogue generation. core.ac.uk

Biosynthetic Investigations of Cyclotheonamide a

Identification of Producer Organisms within the Genus Theonella

Initial studies identified the marine sponge Theonella swinhoei as the source of Cyclotheonamide A. nih.govnih.gov However, the structural complexity of this and other metabolites isolated from Theonella spp., which often resemble bacterial natural products, suggested that symbiotic microorganisms residing within the sponge tissue were the true producers. nih.govresearchgate.net This hypothesis has been substantiated by subsequent metagenomic and single-cell genomic analyses.

Extensive research has demonstrated that a significant portion of the chemical diversity in T. swinhoei is attributable to its microbial symbionts. nih.govresearchgate.net Specifically, filamentous bacteria belonging to the candidate phylum "Tectomicrobia," and the genus "Candidatus Entotheonella," have been identified as the biosynthetic source of numerous bioactive compounds. frontiersin.orgplos.orgpnas.org Studies on the Japanese T. swinhoei Y chemotype have pinpointed a single symbiont, 'Candidatus Entotheonella factor', as the producer of a wide array of polyketides and modified peptides, including the cyclotheonamides. nih.govnih.gov This uncultivated bacterium possesses a remarkably large genome, rich in biosynthetic gene clusters (BGCs) for secondary metabolites. frontiersin.orgnih.gov Separation and analysis of different cell populations from the sponge have confirmed that the major metabolites are localized within these bacterial symbionts, not in the sponge cells themselves. researchgate.net This discovery firmly establishes 'Candidatus Entotheonella' as the prolific producer of Cyclotheonamide A, with the sponge serving as a host environment. nih.govnih.gov

Hypothesized Biosynthetic Pathways of Cyclotheonamide A (e.g., Nonribosomal Peptide Synthetase (NRPS) Systems)

The presence of non-proteinogenic amino acids and a cyclic peptide structure strongly indicates that Cyclotheonamide A is synthesized via a Nonribosomal Peptide Synthetase (NRPS) pathway rather than through ribosomal protein synthesis. nih.govuni-kiel.de NRPSs are large, modular megaenzymes that function as assembly lines to produce a vast array of peptide-based natural products. nih.govyoutube.com The genomic analyses of 'Candidatus Entotheonella' have revealed numerous BGCs encoding for NRPS and hybrid Polyketide Synthase (PKS)-NRPS systems, providing the genetic blueprint for the synthesis of compounds like Cyclotheonamide A. nih.govfrontiersin.orgplos.org

The biosynthesis is hypothesized to proceed according to the canonical NRPS logic:

Module and Domain Organization : The NRPS machinery is organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. nih.gov

Core Domains : Each minimal module contains a set of core domains:

An Adenylation (A) domain selects a specific amino acid (proteinogenic or non-proteinogenic) and activates it as an aminoacyl-adenylate.

A Thiolation (T) domain , also known as a Peptidyl Carrier Protein (PCP), covalently tethers the activated amino acid via a phosphopantetheinyl arm.

A Condensation (C) domain catalyzes the formation of a peptide bond between the amino acid on its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. nih.govyoutube.com

Chain Elongation and Termination : The peptide chain is passed sequentially from one module to the next, elongating with each step. The final module typically contains a Thioesterase (TE) domain , which cleaves the completed peptide from the NRPS assembly line and often catalyzes its cyclization. nih.gov

For Cyclotheonamide A, a pentapeptide, the NRPS gene cluster is predicted to contain five distinct modules, each responsible for recognizing, activating, and incorporating one of the specific residues found in the final molecule.

Enzymatic Assembly and Post-Translational Modifications

The assembly of Cyclotheonamide A is a highly orchestrated enzymatic process. The linear sequence of modules on the NRPS enzyme dictates the sequence of amino acids in the peptide. nih.gov Beyond the core domains, NRPS modules can contain optional "tailoring" domains that modify the amino acid either before or after peptide bond formation. These modifications are crucial for the final structure and bioactivity of the natural product.

The formation of the unique α-keto-β-amino acid residue in Cyclotheonamide A is a key example of such a modification. While the exact enzymes in the cyclotheonamide pathway are yet to be characterized, similar transformations in other biosynthetic pathways suggest plausible mechanisms. Recent studies on ribosomally synthesized peptides have identified radical S-adenosyl-L-methionine (rSAM) enzymes and other metalloenzymes capable of installing α-keto-β-amino acid functionalities. nih.govresearchgate.net These enzymes catalyze complex oxidative rearrangements on precursor amino acid residues (like aspartate or tyrosine) to generate the keto-amide warhead. nih.govresearchgate.net It is highly probable that analogous tailoring enzymes, either integrated into the NRPS modules or acting in trans, are responsible for creating this critical moiety during cyclotheonamide biosynthesis.

These modifications, which occur during the assembly-line synthesis, are analogous to post-translational modifications (PTMs) in ribosomal protein synthesis. nih.govnih.gov They are essential for creating the final, biologically active structure of the peptide.

Incorporation of β-Amino Acids and Other Unusual Residues in Biosynthesis

A defining feature of NRPS pathways is their ability to incorporate a wide variety of building blocks beyond the 20 proteinogenic α-amino acids. The specificity for these unusual residues is determined by the A-domain of each module. nih.gov The biosynthesis of Cyclotheonamide A requires the incorporation of at least two highly unusual residues: an α-keto-β-amino form of an arginine derivative and a vinylogous tyrosine.

Incorporation of the α-keto-β-amino acid : This residue is likely formed through extensive modification of a standard amino acid precursor, such as arginine. The biosynthetic machinery must first synthesize this unusual building block. As discussed previously, specialized tailoring enzymes are hypothesized to perform an oxidative transformation to create the α-keto functionality. nih.govresearchgate.net Once synthesized, the modified amino acid is recognized and activated by a dedicated A-domain within the NRPS assembly line for incorporation into the peptide chain.

Incorporation of Vinylogous Tyrosine : The vinylogous tyrosine residue is another non-standard component. Its biosynthesis likely involves a dedicated set of enzymes that modify a precursor, such as L-tyrosine, through a series of reactions to extend the side chain. nih.govrsc.org This pre-formed, unusual amino acid is then selected by a specific A-domain in the corresponding NRPS module and integrated into the growing peptide. The ability of A-domains to recognize such unique, non-proteinogenic substrates is a cornerstone of the chemical diversity generated by NRPS systems.

The integration of these complex and unusual residues underscores the sophisticated enzymatic capabilities encoded within the genome of the symbiotic bacterium, 'Candidatus Entotheonella factor'.

Chemical Biology Applications and Research Tool Development with Cyclotheonamide a

Cyclotheonamide A as a Molecular Probe for Studying Serine Protease Function

Cyclotheonamide A acts as a potent inhibitor of several serine proteases, including alpha-thrombin and trypsin. researchgate.netepa.govresearchgate.net This inhibitory activity stems from its ability to bind to the active site of these enzymes. researchgate.netepa.govscispace.com Structural studies, such as X-ray crystallography of Cyclotheonamide A in complex with enzymes like human alpha-thrombin and bovine beta-trypsin, have provided detailed insights into its molecular recognition within the enzyme active site. researchgate.netresearchgate.netscispace.com

Cyclotheonamide A occupies the active site with its Pro-Arg motif positioned in the S2 and S1 binding sites of the protease. researchgate.netscispace.com A key interaction involves the alpha-keto group of Cyclotheonamide A, which forms a tetrahedral intermediate hemiketal structure with the catalytic Ser 195 residue of the protease. researchgate.netscispace.com This interaction is crucial for orienting the scissile bond of Cyclotheonamide A to interact with the catalytic residue. scispace.com The binding also involves hydrogen bonds and other interactions with surrounding residues in the active site. scispace.com

Comparative studies of Cyclotheonamide A complexes with different serine proteases, such as thrombin and trypsin, reveal both common structural features in the active site binding region and subtle differences attributed to minor insertions and substitutions in the enzymes. researchgate.netscispace.com For instance, substitutions in trypsin lead to enhanced aromatic interactions with Cyclotheonamide A compared to thrombin, influencing the orientation of certain amino acid side chains. researchgate.netscispace.com This detailed understanding of the binding mode makes Cyclotheonamide A a valuable molecular probe for dissecting the intricacies of serine protease function and specificity. researchgate.netscispace.com

Data on the inhibitory potency of Cyclotheonamide A against different serine proteases highlights its differential specificity.

| Serine Protease | Inhibition Constant (Ki) | Source |

| Bovine beta-trypsin | 0.2 nM | researchgate.netscispace.com |

| Human alpha-thrombin | 1.0 nM | researchgate.netscispace.com |

This table illustrates that Cyclotheonamide A is a substantially more potent inhibitor of trypsin compared to alpha-thrombin. researchgate.netscispace.com

Utilizing the Cyclotheonamide Scaffold for the Design of Novel Bioactive Molecules

The cyclic peptide structure of Cyclotheonamide A, along with its potent biological activity, makes its scaffold an attractive template for the design and synthesis of novel bioactive molecules, particularly protease inhibitors. epa.gov The total synthesis of Cyclotheonamide A and its analogues has been explored, providing methodologies for the systematic preparation of derivatives. epa.govresearchgate.net

Synthetic strategies allow for the incorporation of modified or non-proteinogenic amino acids, which can lead to analogues with altered binding affinities and specificities for different proteases. epa.govgoogle.com The ability to modify the Cyclotheonamide scaffold, particularly at positions that interact with the protease binding pockets, offers a route to tailor inhibitors for specific therapeutic targets. epa.govgoogle.com This approach is significant for developing potent and selective enzyme inhibitors. google.com

While the provided search results primarily discuss the use of the Cyclotheonamide scaffold for protease inhibitors, the broader concept of using cyclic peptide scaffolds for designing bioactive molecules is supported by research on other cyclic peptides like cyclotides. mdpi.comnih.govnih.govrsc.org These studies demonstrate that cyclic peptide frameworks can be engineered to interact with various protein targets, including enzymes and receptors, by grafting bioactive sequences onto the stable cyclic scaffold. nih.govrsc.org The inherent stability of cyclic peptides contributes to their potential as drug design scaffolds. nih.govrsc.org

Insights into Peptide-Protein Interactions Relevant to Biological Systems

The study of Cyclotheonamide A's interaction with serine proteases provides valuable insights into peptide-protein recognition, a fundamental process in biological systems. researchgate.netresearchgate.netscispace.commdpi.com The detailed structural analysis of Cyclotheonamide A-protease complexes reveals the specific non-covalent interactions, such as hydrogen bonds and aromatic stacking, that govern the binding affinity and specificity. researchgate.netscispace.com

The interaction between Cyclotheonamide A and its protease targets exemplifies how a relatively small peptide molecule can achieve high-affinity binding and potent inhibition by precisely fitting into the enzyme's active site and forming critical interactions with catalytic and specificity residues. researchgate.netscispace.com This provides a model for understanding how natural peptides and designed peptidomimetics can modulate protein function. mdpi.comnih.gov

Research on peptide-protein interactions, in general, highlights the importance of these interactions in regulating numerous biological pathways. rsc.orgmdpi.comnih.govfrontiersin.org Peptides are increasingly recognized as valuable tools and potential therapeutic agents for targeting protein-protein interfaces, which are often challenging targets for small molecule drugs. rsc.orgnih.govfrontiersin.org The study of cyclic peptides like Cyclotheonamide A contributes to the broader understanding of the principles governing peptide-protein recognition and informs the design of peptides and peptidomimetics with desired biological activities. rsc.orgmdpi.comnih.gov The cyclic nature of Cyclotheonamide A provides conformational constraints that can enhance binding affinity and stability, a key aspect in the design of peptide-based modulators of protein interactions. rsc.org

Advanced Research Directions and Unexplored Avenues for Cyclotheonamide a

Application of Advanced Spectroscopic and Computational Methodologies for Dynamic Structural Analysis

Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for gaining deep insights into the structure and dynamics of molecules. pitt.edu Dynamic NMR spectroscopy, in particular, can be used to determine bond rotation rates, barriers to rotation, and thermodynamic parameters, providing valuable information about molecular flexibility and conformational changes. pitt.edu

Computational chemistry complements experimental spectroscopic methods by allowing researchers to study, characterize, and predict the structure and stability of chemical systems at the atomic level. routledge.com This includes studying energy differences between different states to explain spectroscopic properties and reaction mechanisms. routledge.com Computational studies can also help identify which structural aspects are responsible for specific spectroscopic properties and establish structure-property relationships. nsf.gov The integration of computational and spectroscopic approaches is increasingly necessary to interpret complex spectroscopic results and understand the conformational behavior of flexible molecules like peptides. nsf.gov While specific detailed studies on the dynamic structural analysis of Cyclotheonamide A using these advanced methods were not extensively detailed in the search results, the general applicability of these techniques to complex molecules and protease inhibitors suggests their potential in further elucidating the dynamic behavior and binding mechanisms of CtA.

Development of Innovative Synthetic Strategies for Enhanced Chemical Space Exploration

The structural complexity of natural products like Cyclotheonamide A often necessitates the development of innovative synthetic strategies to facilitate their study and the exploration of related chemical space. Total synthesis approaches have been successfully applied to cyclotheonamide A and its analogues, employing convergent strategies and key reactions such as macrocyclic ring closure and oxidation to introduce critical functional groups like the alpha-ketoarginine residue. researchgate.netacs.orgresearchgate.net

Exploring the chemical space around natural products involves creating structurally diverse compounds to investigate their biological potentials. nih.govmdpi.com Recent advancements in synthetic methodologies, including multicomponent reactions and strategies for incorporating non-canonical amino acids, have expanded the chemical space accessible for macrocycles. nih.govrsc.orgresearchgate.netmdpi.com These methods allow for the creation of libraries of peptidomimetics and analogues with altered structural rigidity, hydrogen bonding capacity, and the potential for covalent interactions with targets. rsc.orgresearchgate.netnih.govacs.org For instance, the Passerini reaction and related multicomponent reactions have been utilized in the synthesis of peptidomimetics. researchgate.netrsc.org The development of convergent synthetic protocols allows for the preparation of cyclotheonamide analogues with specific structural modifications to probe structure-activity relationships and explore the impact of variations on protease inhibition and other potential biological activities. researchgate.netnih.gov

Identification of Additional Biological Targets and Elucidation of Broader Mechanistic Pathways

While Cyclotheonamide A is well-known for its potent inhibition of serine proteases like thrombin and trypsin, research into marine natural products often reveals a broader spectrum of biological activities and targets. nih.govresearchgate.netnih.gov Identifying additional biological targets beyond the initially characterized proteases is a crucial area of advanced research. Techniques such as drug affinity responsive target stability (DARTS) and other label-free approaches can be employed to identify the molecular targets of small molecules and study protein-ligand interactions, even with limited amounts of material often encountered with natural products. nih.gov These methods can help uncover both on-target mechanisms of action and potential off-targets that might contribute to pleiotropic pharmacological effects or potential side effects. nih.gov

Elucidating broader mechanistic pathways involves understanding how Cyclotheonamide A interacts with its targets at a molecular level and the downstream effects of these interactions. The interaction of CtA with serine proteases involves the formation of a covalent hemiketal adduct with the catalytic serine residue. researchgate.netacs.orgscispace.com Further research could delve into the detailed kinetics and thermodynamics of this interaction with various proteases and explore if similar interactions occur with newly identified targets. Understanding the impact of CtA on entire protease cascades or related signaling pathways, beyond the inhibition of individual enzymes, represents an unexplored avenue. The study of post-translational modifications and the enzymes responsible for introducing specific moieties, such as the α-keto-β-amino acid in cyclotheonamide A, can also provide insights into the biosynthesis and potential bioactivity of these compounds. nih.gov

Exploration of Cyclotheonamide A's Potential in Novel Protease Pathway Modulation Paradigms

Cyclotheonamide A's activity as a potent protease inhibitor positions it for exploration in novel protease pathway modulation paradigms. Beyond direct enzyme inhibition, this could involve investigating its effects on the complex interplay of proteases within specific biological pathways, such as those involved in coagulation, inflammation, or host-pathogen interactions. nih.govresearchgate.netgoogle.com

Given its established activity against thrombin, a key enzyme in the coagulation cascade, further research could explore its potential to modulate thrombotic disorders by finely tuning this pathway. nih.govresearchgate.netsnu.ac.kr Similarly, its interaction with trypsin suggests potential in modulating pathways involving trypsin-like proteases, which are implicated in various physiological and pathological processes. Investigating the ability of Cyclotheonamide A to influence protease networks, rather than just individual enzymes, could reveal new therapeutic opportunities. This could involve studying its impact on protease activation, substrate specificity, or the formation of protease complexes. The exploration of cyclotheonamide A's potential in modulating complement activity, which involves a cascade of proteolytic cleavages, could also represent a novel paradigm, although the provided search results did not specifically detail this connection for Cyclotheonamide A itself. google.com

By applying advanced research methodologies, developing innovative synthetic approaches, and systematically exploring its biological interactions and mechanistic pathways, the full therapeutic potential of Cyclotheonamide A and its analogues in modulating protease activity and related biological processes can be further unveiled.

Q & A

Q. What are the key synthetic strategies for Cyclotheonamide A, and how do they compare in efficiency?

Cyclotheonamide A is synthesized using advanced multicomponent reactions (MCRs), notably the Passerini Reaction–Amine Deprotection–Acyl Migration (PADAM) strategy. This method involves:

- Step 1 : Passerini reaction of an N-protected amino acid-derived aldehyde with isocyanides and carboxylic acids to form α-hydroxy amides.

- Step 2 : Deprotection of the intermediate to trigger O→N acyl migration, yielding hydroxymethyl amides.

- Step 3 : Oxidation to α-keto amides, critical for protease inhibition . Compared to classical stepwise synthesis, PADAM reduces steps (e.g., 3 steps vs. >10) and improves scalability for preclinical studies .

Q. What analytical techniques are essential for characterizing Cyclotheonamide A’s structure and purity?

- NMR Spectroscopy : For resolving cyclic peptide backbone conformations and stereochemistry (e.g., proline residues).

- X-ray Crystallography : To study binding modes with thrombin, as demonstrated in co-crystal structures showing covalent attachment to Ser195 .

- LC-MS/HPLC : Validates purity and monitors racemization during synthesis (e.g., TBTU/HOBt coupling steps require LC-MS to ensure <1% racemization) .

Q. How does Cyclotheonamide A inhibit serine proteases, and what are its primary targets?

Cyclotheonamide A acts as a covalent inhibitor via its α-ketoamide group, forming a hemiketal adduct with the catalytic serine residue (e.g., Ser195 in thrombin). Key inhibition

| Protease | Inhibition (Ki) | Source |

|---|---|---|

| Trypsin | 0.023 µM | Marine sponges |

| Streptokinase | 0.035 µM | |

| Human α-thrombin | 0.18 µM |

Structural specificity arises from its macrocyclic scaffold, which mimics thrombin’s natural substrates .

Advanced Research Questions

Q. How can synthetic yields of Cyclotheonamide A be optimized while minimizing racemization?

- Coupling Reagents : Use TBTU with HOBt in dichloromethane/pyridine to suppress racemization during macrolactamization (61% yield reported) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance Passerini reaction efficiency but require strict anhydrous conditions to prevent hydrolysis.

- Temperature Control : Lower temperatures (<0°C) during acyl migration reduce side reactions .

Q. What experimental approaches resolve contradictions in reported inhibition potencies across studies?

Discrepancies in Ki values (e.g., thrombin IC₅₀ = 2.9–200 nM vs. Ki = 0.18 µM) arise from:

- Assay Conditions : Variations in pH, ionic strength, or substrate concentration. Standardize assays using chromogenic substrates (e.g., Tos-Gly-Pro-Arg-pNA for thrombin).

- Enzyme Source : Recombinant vs. native thrombin may differ in glycosylation or activation state. Validate enzyme activity via pre-steady-state kinetics .

Q. How can structure-activity relationship (SAR) studies improve Cyclotheonamide A’s selectivity for thrombin over trypsin?

- Modifications : Replace the D-Phe residue with non-aromatic amino acids to reduce trypsin affinity.

- Computational Modeling : Molecular dynamics simulations predict steric clashes in trypsin’s S2 pocket when macrocycle size increases.

- In Vitro Testing : Validate using fluorogenic substrates specific to each protease .

Q. What strategies enable large-scale production of Cyclotheonamide A derivatives for in vivo studies?

- Solid-Phase Synthesis : Anchor linear precursors to resins for iterative coupling, enabling gram-scale production.

- Biocatalytic Approaches : Use sortase-mediated ligation for macrocyclization, avoiding harsh chemical conditions .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., equivalents of TBTU, solvent purity) in supplementary materials per Beilstein Journal of Organic Chemistry standards .

- Ethical Reporting : Disclose conflicts of interest if using proprietary synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.